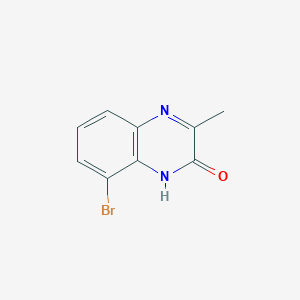
8-bromo-3-methylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-3-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
8-Bromo-3-methylquinoxalin-2(1H)-one has been investigated for its potential therapeutic properties, particularly as an anticancer and antimicrobial agent. The unique structure of this compound allows it to interact with various biological targets.
Mechanism of Action:
- The bromine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity or modulate receptor functions.
- The quinoxaline core may interact with nucleic acids, affecting gene expression and cellular processes.
Case Studies:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for new anticancer agents .
- Another research highlighted its antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating its potential use in treating infections .
Biological Studies
The biological activities of this compound have been explored extensively.
Applications:
- Antimicrobial Activity: The compound has shown efficacy against various pathogens. Its derivatives have been tested for their ability to inhibit bacterial growth and biofilm formation.
- Antiinflammatory Properties: Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo models.
Mechanism of Action:
- The interaction with specific enzymes involved in inflammatory pathways has been proposed as a mechanism for its anti-inflammatory effects.
Case Studies:
- A comprehensive study demonstrated the synthesis of novel derivatives that exhibited enhanced antimicrobial activity compared to standard antibiotics . These findings support the potential for developing new treatments for resistant bacterial strains.
Material Science
In material science, this compound serves as a precursor for synthesizing advanced materials.
Applications:
- Organic Semiconductors: Its unique electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Dyes and Pigments: The compound can be modified to create colorants with specific optical properties.
Case Studies:
- Research conducted on the use of quinoxaline derivatives in organic electronics showed promising results, indicating their potential application in next-generation electronic devices .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
8-bromo-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |
Clé InChI |
OISQDWWNLJSXHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CC=C2)Br)NC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













